molecular formula C8H4BrFN2 B12968491 2-Bromo-8-fluoroquinazoline

2-Bromo-8-fluoroquinazoline

Cat. No.: B12968491
M. Wt: 227.03 g/mol
InChI Key: SDNXIXVHYRXERY-UHFFFAOYSA-N
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Description

2-Bromo-8-fluoroquinazoline is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-fluoroquinazoline typically involves the halogenation of quinazoline derivatives. One common method is the bromination of 8-fluoroquinazoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-8-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the quinazoline core .

Scientific Research Applications

2-Bromo-8-fluoroquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-8-fluoroquinazoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their activity, leading to various biological effects such as apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-8-fluoroquinazoline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse applications. The combination of these halogens in the quinazoline structure provides a balance of electronic and steric effects, making it a versatile compound in research and industry .

Properties

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

2-bromo-8-fluoroquinazoline

InChI

InChI=1S/C8H4BrFN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H

InChI Key

SDNXIXVHYRXERY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)F)Br

Origin of Product

United States

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